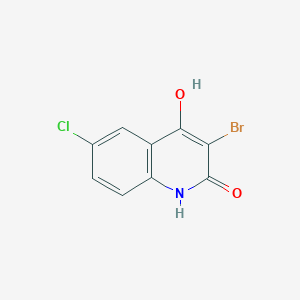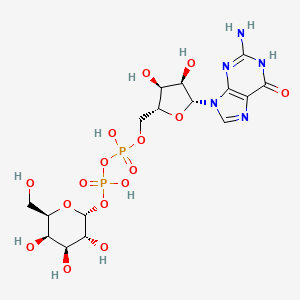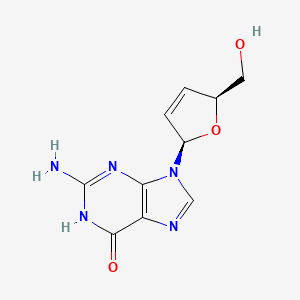
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is a heterocyclic compound belonging to the quinolone family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinolin-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyquinoline.
Bromination: The 4-hydroxyquinoline is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and biaryl compounds.
Applications De Recherche Scientifique
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and chlorine substituents but shares the quinoline core.
6-Chloro-4-hydroxyquinoline: Similar structure but without the bromine atom.
3-Bromo-4-hydroxyquinoline: Similar structure but without the chlorine atom.
Uniqueness
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C9H5BrClNO2 |
|---|---|
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
3-bromo-6-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14) |
Clé InChI |
HFWRFUMHNXXTBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanone oxime](/img/structure/B1496499.png)





![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)
![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)

